N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-phenoxypropanamide
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Overview
Description
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-phenoxypropanamide is a complex organic compound featuring a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and a phenoxypropanamide structure
Mechanism of Action
Target of Action
The primary target of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-phenoxypropanamide is the auxin receptor TIR1 (Transport Inhibitor Response 1) . This receptor plays a crucial role in plant growth and development .
Mode of Action
This compound interacts with its target, the auxin receptor TIR1, to enhance root-related signaling responses . This interaction promotes root growth in plants such as Arabidopsis thaliana and Oryza sativa .
Biochemical Pathways
The compound affects the auxin signaling pathway, a crucial biochemical pathway in plants . By interacting with the auxin receptor TIR1, this compound enhances auxin response reporter’s (DR5:GUS) transcriptional activity . This leads to the down-regulation of root growth-inhibiting genes, promoting root growth .
Pharmacokinetics
Its interaction with the auxin receptor tir1 suggests that it is absorbed and distributed within the plant to exert its effects
Result of Action
The result of this compound’s action is the promotion of root growth . By enhancing auxin signaling, it down-regulates genes that inhibit root growth, leading to an overall increase in root growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-phenoxypropanamide typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Hydroxypropyl Group Introduction: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction using an appropriate halohydrin.
Phenoxypropanamide Formation: The final step involves the coupling of the benzo[d][1,3]dioxole derivative with a phenoxypropanamide precursor, often using amide bond formation techniques such as carbodiimide-mediated coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the hydroxypropyl chain can undergo oxidation to form a ketone.
Reduction: The amide group can be reduced to an amine under strong reducing conditions.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-phenoxypropanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
Biologically, this compound may serve as a lead compound in drug discovery, particularly in the development of inhibitors for specific enzymes or receptors. Its structural features suggest potential interactions with biological macromolecules.
Medicine
In medicine, derivatives of this compound could be investigated for their pharmacological properties, including anti-inflammatory, anticancer, or antimicrobial activities. The presence of the benzo[d][1,3]dioxole moiety is particularly interesting due to its occurrence in various bioactive natural products .
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the stability and reactivity of the benzo[d][1,3]dioxole structure.
Comparison with Similar Compounds
Similar Compounds
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-methoxypropanamide: Similar structure but with a methoxy group instead of a phenoxy group.
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-ethoxypropanamide: Similar structure but with an ethoxy group instead of a phenoxy group.
Uniqueness
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-phenoxypropanamide is unique due to the combination of the benzo[d][1,3]dioxole moiety and the phenoxypropanamide structure. This combination provides a distinct set of chemical properties, such as enhanced stability and specific reactivity patterns, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-13(25-15-5-3-2-4-6-15)19(22)20-10-9-16(21)14-7-8-17-18(11-14)24-12-23-17/h2-8,11,13,16,21H,9-10,12H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHVBXJPTGTNGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC(C1=CC2=C(C=C1)OCO2)O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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